molecular formula C8H12O3 B8765020 Methyl 1-formylcyclopentanecarboxylate

Methyl 1-formylcyclopentanecarboxylate

Cat. No.: B8765020
M. Wt: 156.18 g/mol
InChI Key: YGQQKLBBWIBWKJ-UHFFFAOYSA-N
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Description

Methyl 1-formylcyclopentanecarboxylate is a cyclopentane derivative featuring two functional groups on the same carbon atom: a formyl (-CHO) group and a methyl ester (-COOCH₃). This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules via aldehyde-specific reactions (e.g., nucleophilic additions or condensations).

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 1-formylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h6H,2-5H2,1H3

InChI Key

YGQQKLBBWIBWKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 1-Formylcyclopentanecarboxylate

  • Molecular Formula : C₉H₁₂O₄ (vs. C₈H₁₀O₄ for methyl ester) .
  • Key Differences :
    • The ethyl ester group increases molecular weight (184.19 g/mol vs. 170.16 g/mol) and likely elevates boiling point due to higher hydrophobicity.
    • Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters under acidic/basic conditions, influencing synthetic utility.

Methyl Cyclopentanecarboxylate

  • Molecular Formula : C₇H₁₂O₂ ().
  • Key Differences :
    • Lacks the formyl group, reducing reactivity.
    • Physical Properties : Boiling point 81–82°C at 5 mmHg; density 1.436 g/cm³ .
    • Applications: Simpler ester used as a solvent or fragrance component, contrasting with the formyl derivative’s role as a synthetic building block.

Methyl 2-Oxo-1-Phenylcyclopentane-1-Carboxylate

  • Molecular Formula : C₁₃H₁₄O₃ ().
  • Key Differences: Incorporates a phenyl group and ketone (oxo) instead of formyl. Reactivity: The ketone is less electrophilic than an aldehyde, favoring reactions like enolate formation over nucleophilic additions.

Amino-Substituted Derivatives

  • Examples: Methyl 1-(methylamino)cyclopentanecarboxylate (). Methyl 3-aminocyclopentanecarboxylate (–5).
  • Key Differences: Amino groups introduce basicity and hydrogen-bonding capacity, enabling applications in drug design (e.g., as protease inhibitors). Safety: Amino derivatives may decompose into hazardous nitrogen oxides (NOₓ) under fire conditions, necessitating stringent handling protocols .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Reactivity & Applications
Methyl 1-formylcyclopentanecarboxylate C₈H₁₀O₄ 170.16 Not reported Ester, Formyl High aldehyde reactivity; precursor for imines, hydrazones
Ethyl 1-formylcyclopentanecarboxylate C₉H₁₂O₄ 184.19 Not reported Ester (ethyl), Formyl Slower ester hydrolysis; similar to methyl analog
Methyl cyclopentanecarboxylate C₇H₁₂O₂ 128.17 81–82 (5 mmHg) Ester Solvent/fragrance; low reactivity
Methyl 2-oxo-1-phenylcyclopentane-1-carboxylate C₁₃H₁₄O₃ 218.25 Not reported Ester, Ketone, Phenyl Enolate chemistry; pharmaceutical intermediates
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Not reported Ester, Amine Drug synthesis; hazardous decomposition products

Research Findings and Stability Considerations

  • Reactivity: The formyl group in this compound enhances electrophilicity, enabling reactions like aldol condensations or Grignard additions. This contrasts with amino or ketone derivatives, which require harsher conditions for similar transformations.
  • Stability : Aldehydes are prone to oxidation and polymerization. Storage under inert atmospheres and low temperatures is recommended, akin to precautions for related aldehydes .
  • Synthetic Routes : Analogous to and , synthesis likely involves formylation of methyl cyclopentanecarboxylate via Vilsmeier-Haack or Gattermann-Koch reactions.

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